molecular formula C18H15BrN2O3 B4888963 2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one

Cat. No.: B4888963
M. Wt: 387.2 g/mol
InChI Key: XEJMLCKSFLPLAE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a heterocyclic compound that features a pyrazolo[5,1-a]isoindole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methoxy groups in its structure can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one typically involves multi-step protocols. One common method includes the phosphine-catalyzed cyclization of electron-deficient alkynes and N-amino substituted phthalimide . This reaction is operationally simple and can be conducted under metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups

Properties

IUPAC Name

2-(4-bromophenyl)-6,7-dimethoxy-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-15-8-7-12-14-9-13(10-3-5-11(19)6-4-10)20-21(14)18(22)16(12)17(15)24-2/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJMLCKSFLPLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(=NN3C2=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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